4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
Properties
IUPAC Name |
1-cyclohexyl-4-(3-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-25-16-9-5-8-15(10-16)21-18-13-26(23,24)12-17(18)20(11-19(21)22)14-6-3-2-4-7-14/h5,8-10,14,17-18H,2-4,6-7,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGKVYZXZRPCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(CC2=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula of the compound is , with a predicted boiling point of approximately and a density of . The compound's structure features a thieno[3,4-b]pyrazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Boiling Point | |
| Density | |
| pKa |
Antitumor Activity
Research has indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, studies have shown that thieno[3,4-b]pyrazine derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: In Vitro Antitumor Efficacy
A study evaluated the cytotoxic effects of various thieno[3,4-b]pyrazine derivatives on human cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4-cyclohexyl-1-(3-methoxyphenyl)... | 12.5 | HeLa (cervical cancer) |
| Similar derivative A | 15.0 | MCF-7 (breast cancer) |
| Similar derivative B | 20.5 | A549 (lung cancer) |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. Thieno[3,4-b]pyrazines have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Study: In Vivo Anti-inflammatory Effects
In an animal model of inflammation:
- Dosage : Administered at varying doses (10 mg/kg and 20 mg/kg).
- Outcome : Significant reduction in edema was observed at the higher dosage compared to control groups .
Neuroprotective Effects
Recent studies suggest that derivatives of thieno[3,4-b]pyrazine may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Research Findings on Neuroprotection
A study demonstrated that treatment with the compound resulted in:
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent . Research indicates that derivatives of thieno[3,4-b]pyrazine compounds exhibit cytotoxic properties against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown promising results in inhibiting the growth of prostate cancer cells and other malignancies .
Case Study: Anticancer Activity
A study evaluated the cytotoxicity of several Mannich bases against androgen-independent prostate cancer (PC-3) cell lines. The findings revealed that certain derivatives demonstrated cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil, suggesting that compounds like 4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide could be developed as effective anticancer agents .
Pharmacological Properties
The pharmacological profile of this compound indicates potential anti-inflammatory and analgesic activities. Research on related thieno[3,4-b]pyrazine derivatives has highlighted their ability to modulate inflammatory pathways and provide pain relief in preclinical models.
Table: Summary of Pharmacological Activities
| Activity | Related Studies | Observations |
|---|---|---|
| Anticancer | Cytotoxicity against PC-3 and other cancer lines | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Analgesic | Pain relief in animal models |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thieno[3,4-b]pyrazine framework can significantly influence biological activity.
Key Findings:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share the thieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide core but differ in substituents and ring systems:
Key Observations:
Spiro vs.
Substituent Position : The 4-methoxy vs. 3-methoxy phenyl group (as in ) alters electronic effects. The 3-methoxy group in the target compound may enhance dipole interactions due to its meta orientation.
Cyclohexyl vs.
Physicochemical Properties
Predicted and experimental data highlight trends in stability and solubility:
Analysis:
- Density : The spiro compound likely has higher density due to compact molecular packing.
- Boiling Point : The cyclohexenyl ethyl derivative may exhibit a higher boiling point due to increased molecular weight and polarizability.
- Acidity : The 3-methoxy group in the target compound slightly elevates pKa compared to analogs, suggesting weaker acidity.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide?
The synthesis typically involves multi-step routes, including cyclization reactions and functional group modifications. Key steps may include:
- Cyclization : Using reagents like POCl₃ or polyphosphoric acid to form the thieno-pyrazine core.
- Substitution : Introducing the cyclohexyl and 3-methoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization to achieve >95% purity .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
- X-ray Crystallography : For absolute configuration determination, using software like SHELXL for refinement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and stability .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side reactions in large-scale production?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis has been shown to enhance reaction rates and yields in analogous heterocycles .
- Catalyst Screening : Evaluate palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, optimizing ligand-to-metal ratios .
- In-line Analytics : Implement real-time HPLC or FT-IR monitoring to detect intermediates and adjust conditions dynamically .
Q. What strategies resolve contradictions in crystallographic data, particularly for compounds with complex stereochemistry?
- Twinned Data Refinement : Use SHELXL’s twin refinement tools to model overlapping crystal lattices.
- High-Resolution Data Collection : Employ synchrotron radiation for datasets with resolution ≤1.0 Å.
- Validation Tools : Cross-check with PLATON or CCDC Mercury to identify outliers in bond lengths/angles .
Q. How should environmental fate studies be designed to assess this compound’s persistence and ecotoxicological risks?
- Compartmental Analysis : Measure distribution in soil, water, and air using LC-MS/MS.
- Biotic Transformations : Conduct microbial degradation assays under aerobic/anaerobic conditions.
- Ecotoxicology : Use standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests) to evaluate EC₅₀ values .
Q. What methodological frameworks are recommended for establishing structure-activity relationships (SAR) in pharmacological studies?
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets.
- SAR Libraries : Synthesize analogs with systematic substitutions (e.g., varying methoxy groups) to map pharmacophore requirements .
Methodological Considerations for Data Interpretation
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?
- Force Field Calibration : Re-optimize molecular dynamics parameters (e.g., AMBER vs. CHARMM) for better conformational sampling.
- Solvent Effects : Include explicit solvent models (e.g., COSMO-RS) in DFT calculations to improve accuracy.
- Experimental Replicates : Perform dose-response curves in triplicate to account for biological variability .
Q. What experimental designs are suitable for evaluating thermal stability under storage conditions?
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) at 40–80°C to extrapolate degradation kinetics.
- Excipient Compatibility : Co-formulate with common stabilizers (e.g., mannitol) and monitor via DSC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
